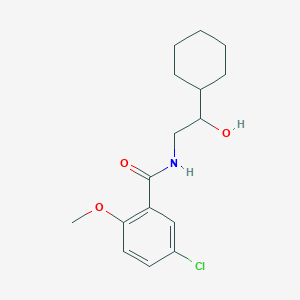
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide inhibits the activity of BTK by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, ultimately leading to the suppression of B-cell proliferation and survival. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to induce apoptosis in B-cell malignancies, further contributing to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been shown to have a selective effect on B-cells, with minimal impact on other immune cells. This selectivity is due to the high expression of BTK in B-cells compared to other immune cells. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its high selectivity for B-cells, its favorable pharmacokinetic profile, and its potential as a therapeutic agent for B-cell malignancies. However, some limitations of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
Future research on 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide could focus on optimizing its synthesis method to reduce costs and increase yields. Further studies could also investigate its potential use in combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, research could explore the use of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in other diseases where BTK plays a role, such as autoimmune diseases and graft-versus-host disease.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-cyclohexyl-2-hydroxyethyl)amine to produce 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide. The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, making 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide a promising therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propiedades
IUPAC Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-21-15-8-7-12(17)9-13(15)16(20)18-10-14(19)11-5-3-2-4-6-11/h7-9,11,14,19H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTZPOVJIVCSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)
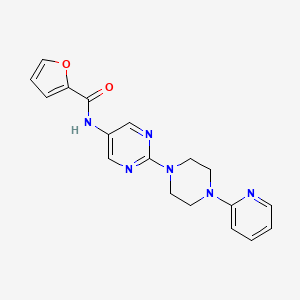
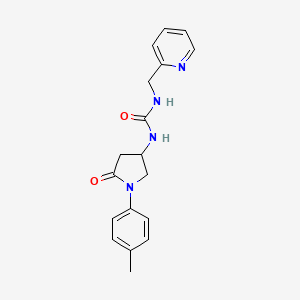
![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)
![Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate](/img/structure/B2501698.png)

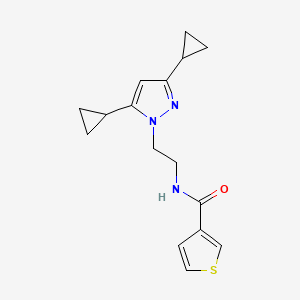
![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)

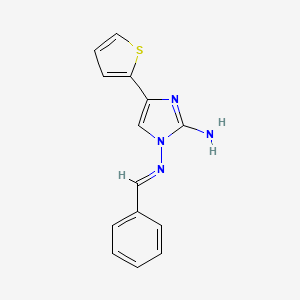
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)